![molecular formula C8H6BrCl3N2 B597367 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 1332600-04-0](/img/structure/B597367.png)

8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

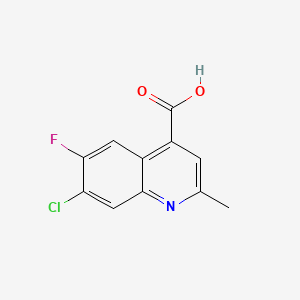

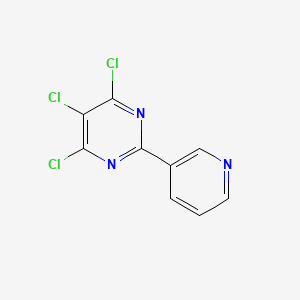

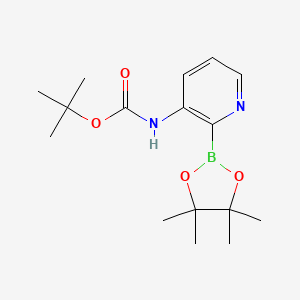

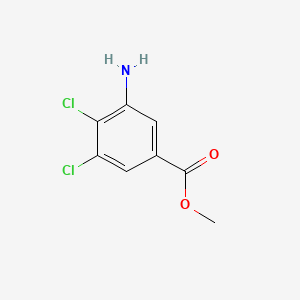

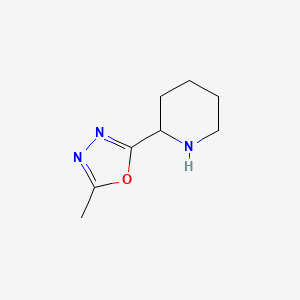

“8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride” is a chemical compound with the CAS Number: 1332600-04-0 . It has a linear formula of C8H6BrCl3N2 .

Synthesis Analysis

Imidazo[1,2-a]pyridines, the core structure of this compound, have been well studied in the past decade due to their importance as a bioactive scaffold . The synthesis of imidazo[1,2-a]pyridines has been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrCl2N2.ClH/c9-5-2-1-3-13-4-6 (7 (10)11)12-8 (5)13;/h1-4,7H;1H . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

The transformation of this compound is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p -TSA catalyzed dehydration . An effective pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p -toluenesulfonic acid (pTSA) or sulfuric acid is accomplished in solventless conditions .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.41 . It is a white solid and should be stored at 0-5°C . .

Scientific Research Applications

Medicinal Chemistry: Antituberculosis Agents

The compound has been identified as a potential scaffold for antituberculosis agents. Its analogues exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (TB). The compound’s structural characteristics make it a valuable candidate for the development of new TB drugs, which is crucial given the ongoing challenge TB poses to global health .

Material Science: Structural Character

In material science, the structural character of imidazo[1,2-a]pyridine derivatives, including 8-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrochloride, is leveraged. These compounds can be used in the development of new materials due to their unique fused bicyclic heterocycles, which are recognized for their wide range of applications .

Biological Studies: Pharmacokinetic Profiles

This compound is also used in biological studies to understand pharmacokinetic profiles. It can help in determining the safety and efficacy of new drug candidates, especially in terms of their absorption, distribution, metabolism, and excretion (ADME) properties .

Environmental Research: Analytical Chemistry

In environmental research, the compound’s role in analytical chemistry is explored. Its precise molecular structure allows for accurate measurements and analyses, which are essential for environmental monitoring and assessment .

Pharmaceutical Development: Drug Prejudice Scaffold

The compound serves as a “drug prejudice” scaffold in pharmaceutical development. This means it is a preferred structure upon which new pharmacologically active molecules can be designed and synthesized, due to its favorable properties and wide range of applications in drug discovery .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, potential applications, and safety profile. As imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications , this compound may also have potential uses in medicinal chemistry.

Mechanism of Action

Mode of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with a variety of biochemical pathways.

properties

IUPAC Name |

8-bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2N2.ClH/c9-5-2-1-3-13-4-6(7(10)11)12-8(5)13;/h1-4,7H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXQFJRGBFYQLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)Br)C(Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724376 |

Source

|

| Record name | 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

1332600-04-0 |

Source

|

| Record name | 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[2-Butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-1-hydroxypentan-2-yl]-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B597293.png)

![Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B597294.png)

![3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597297.png)

![2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B597303.png)

![7-Chloropyrido[2,3-b]pyrazine](/img/structure/B597306.png)

![N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B597307.png)